molecular formula C22H19FN4OS2 B2883343 2-{[2-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE CAS No. 901258-89-7

2-{[2-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B2883343
CAS No.: 901258-89-7
M. Wt: 438.54
InChI Key: ZRTRORHFFHEXEG-UHFFFAOYSA-N
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Description

2-{[2-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the imidazole ring, followed by the introduction of the thiazole moiety and the final coupling to form the target compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale, cost, and environmental considerations. Industrial processes are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated synthesis and real-time monitoring.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole or thiazole rings, leading to partially or fully reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-{[2-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and thiazole derivatives, such as:

  • 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole
  • 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine

Uniqueness

What sets 2-{[2-(4-ETHYLPHENYL)-5-(4-FLUOROPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE apart is its unique combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[[2-(4-ethylphenyl)-5-(4-fluorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4OS2/c1-2-14-3-5-16(6-4-14)20-26-19(15-7-9-17(23)10-8-15)21(27-20)30-13-18(28)25-22-24-11-12-29-22/h3-12H,2,13H2,1H3,(H,26,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTRORHFFHEXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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